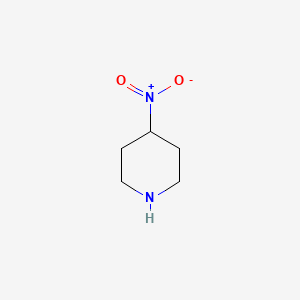

4-硝基哌啶

描述

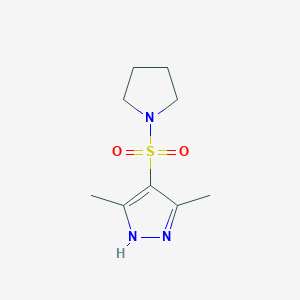

4-Nitropiperidine is a chemical compound with the molecular formula C5H10N2O2 . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a significant area of research, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . For instance, 4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach .Molecular Structure Analysis

The molecular structure of 4-Nitropiperidine consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in many pharmaceuticals and plays a significant role in drug design .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .科学研究应用

合成和药理应用

4-硝基哌啶在化学合成中用作中间体。它已被用于制备 N-Boc 4-硝基哌啶,该物质在合成螺哌啶类似物(如马拉维罗中发现的类似物)中显示出前景,马拉维罗是一种用于 HIV 治疗的药物 (Mullen, Miel, & Mckervey, 2010)。此外,4-硝基哌啶衍生物因其在抗高血压作用和医学领域的放射保护剂中的潜在应用而受到研究,证明了它们在药物研究中的用途 (Wilcox & Pearlman, 2008); (Hahn et al., 1992)。

材料科学和生物化学

在材料科学和生物化学中,4-硝基哌啶衍生物(如 TOAC(2,2,6,6-四甲基哌啶-1-氧基-4-氨基-4-羧酸))很重要。TOAC 以在肽中诱导 β 转角和充当电子自旋共振探针和荧光猝灭剂而闻名,突出了其在分子研究中的重要性 (Toniolo, Crisma, & Formaggio, 1998)。

环境应用

4-硝基哌啶衍生物也已被研究用于环境应用。例如,γ-Al2O3 键合的 3-氯丙基三甲氧基硅烷纳米吸附剂已被探索用于结合和去除水中的硝基化合物(如 4-硝基苯胺)的能力,证明了在环境净化过程中具有潜力 (Mahmoud et al., 2016)。

高能材料研究

在高能材料领域,研究探索了硝胺化合物的高能性能与硝胺基团(如 1-硝基哌啶中)的存在之间的关系。这项研究提供了对高能量密度材料设计(在爆炸物和其他应用中至关重要)的见解 (Xu et al., 2019)。

作用机制

Target of Action

4-Nitropiperidine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . .

Mode of Action

It’s suggested that sterically hindered 4-nitropiperidines may adopt a boat conformation, stabilized by an intramolecular electrostatic bond between the free electron pair of the 1-nitrogen and the nitro nitrogen .

Biochemical Pathways

It’s known that piperidine derivatives are important synthetic intermediates for new pesticides and medicines . The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step .

Pharmacokinetics

The pharmacokinetic properties of a drug molecule play a crucial role in drug discovery and chemical safety assessment .

Result of Action

Piperidine derivatives have been associated with various pharmacological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the synthesis of nitration products like 4-Nitropiperidine can lead to the formation of hot spots and, as a result, to the formation of undesired by-products and low productivity due to inefficient mixing and poor heat transfer .

安全和危害

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

属性

IUPAC Name |

4-nitropiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-7(9)5-1-3-6-4-2-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXZCNQZUBIVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

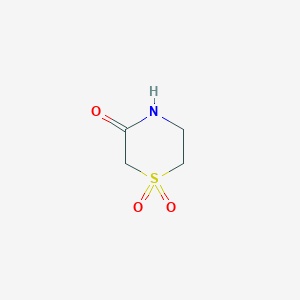

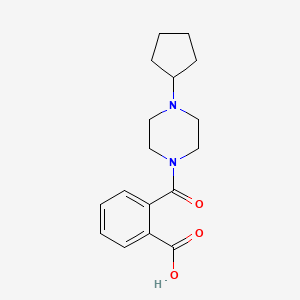

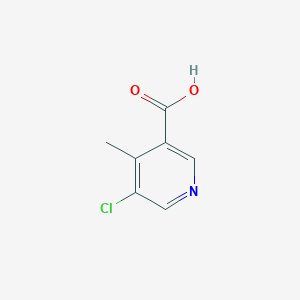

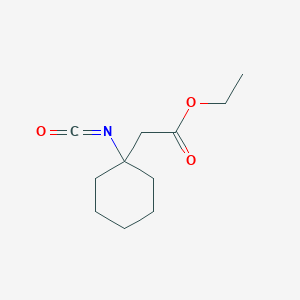

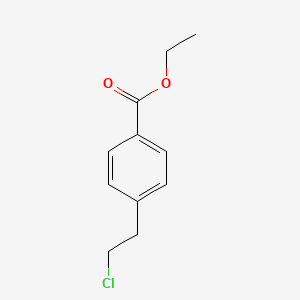

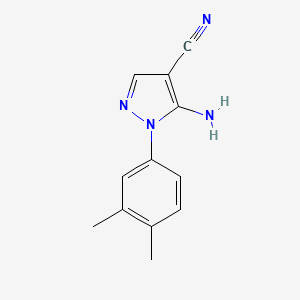

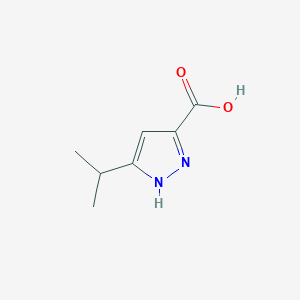

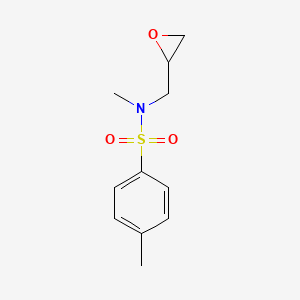

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride](/img/structure/B3164301.png)

![3-ethyl-N,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B3164327.png)